![molecular formula C20H25F3N4O2 B2672627 4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1197587-46-4](/img/structure/B2672627.png)
4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a cyanocyclohexyl group (a cyclohexane ring with a -CN group), and a trifluoroethyl group (-CF3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane rings .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to its functional groups. For example, the amide group could undergo hydrolysis to form an acid and an amine. The cyanocyclohexyl group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make the compound soluble in polar solvents. The presence of the cyclohexyl group could contribute to the compound’s hydrophobicity .Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
Synthetic Approaches and Novel Derivatives : Research has explored the synthesis of various cyclic dipeptidyl ureas and triazinyl alaninamides, which are related to the structural components of the compound . These methodologies involve reactions like the Ugi reaction, leading to the formation of compounds with potential biological activity (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Such synthetic routes may offer insights into the synthesis of benzamide derivatives and their potential applications in medicinal chemistry.
Conformation and Structural Analysis : Studies on compounds with similar structural features, such as cyclohexanone derivatives and benzamides, often focus on their conformation, crystal structure, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's interactions at the molecular level, which could be relevant for its application in drug design or material science (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Potential Biological Activities : Related compounds, particularly those with benzamide or cyclohexanone components, have been explored for various biological activities. For example, enaminones and their derivatives have been studied for anticonvulsant properties, suggesting potential applications of similar compounds in developing new therapeutic agents (Clark & Davenport, 1987). This area could be relevant for researching the biological applications of the compound .
Chemoselective Conjugation : The development of heterobifunctional coupling agents for chemoselective conjugation of proteins and enzymes highlights the importance of compounds with specific functional groups for biochemical applications. Such compounds, including those with benzamide and cyclohexanone groups, play a critical role in bioconjugation chemistry, indicating potential research applications of the compound in biotechnology and pharmaceutical development (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O2/c1-27(12-17(28)26-19(13-24)9-3-2-4-10-19)11-15-5-7-16(8-6-15)18(29)25-14-20(21,22)23/h5-8H,2-4,9-12,14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGADBZOHORDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
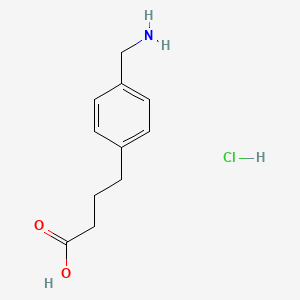
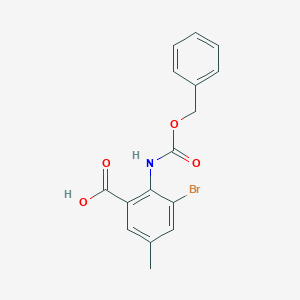
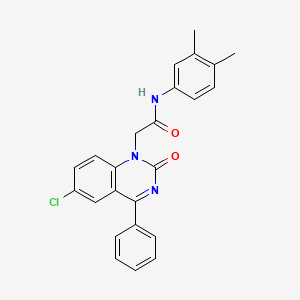
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)
![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)
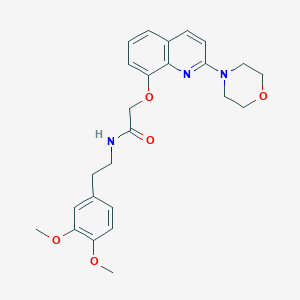
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

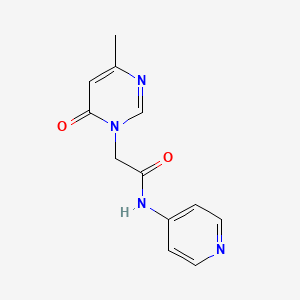
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
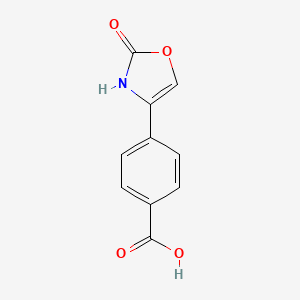
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)